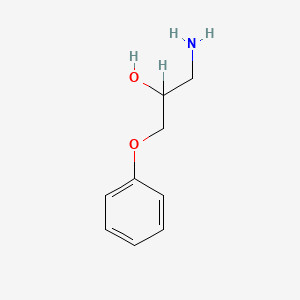

1-Amino-3-phenoxypropan-2-ol

Vue d'ensemble

Description

1-Amino-3-phenoxypropan-2-ol is an organic compound with the molecular formula C9H13NO2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Amino-3-phenoxypropan-2-ol can be synthesized through several methods. One common approach involves the condensation reaction of phenol and isopropylamine under appropriate reaction conditions . Another method includes the reaction of phenoxypropanol with ammonia or amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Amino-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanone derivatives, while reduction can produce various amines or alcohols.

Applications De Recherche Scientifique

Chemical Synthesis

Chiral Building Block

1-Amino-3-phenoxypropan-2-ol serves as a critical chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives that can be utilized in medicinal chemistry to develop new pharmaceuticals.

Synthesis Methods

The synthesis of this compound typically involves reactions such as:

- Formation of Epoxides : The reaction of phenol with epichlorohydrin to form 3-phenoxy-1,2-epoxypropane.

- Ammonolysis : Reacting the epoxide with ammonia to yield this compound.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid converts it to its hydrochloride salt for enhanced stability and solubility.

Biological Applications

Enzyme Interaction Studies

Research has shown that this compound can interact with various biological macromolecules, influencing enzyme activity and receptor binding. Its amino group facilitates hydrogen bonding, while the phenoxy group engages in hydrophobic interactions, which may modulate signaling pathways involving cyclic adenosine monophosphate (cAMP) and other secondary messengers.

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. It is particularly effective against persister cells that exhibit tolerance to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .

Table 1: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL | 16 µg/mL |

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Although most findings are based on in vitro studies, there is potential for further exploration into its efficacy against various cancer cell lines. The exact mechanisms remain under investigation but may involve interference with cellular signaling pathways crucial for tumor growth .

Case Studies

A notable case study identified a derivative of this compound as an effective antipersister agent against Pseudomonas aeruginosa. This derivative was shown to significantly reduce persister cell counts when used alongside traditional antibiotics, highlighting its potential in combating antibiotic resistance .

Mécanisme D'action

The mechanism of action of 1-amino-3-phenoxypropan-2-ol, particularly in its antibacterial role, involves extensive membrane damage to bacterial cells. This compound disrupts both the outer and inner membranes of bacteria, leading to cell death . The molecular targets include membrane lipids and proteins, which are essential for bacterial survival.

Comparaison Avec Des Composés Similaires

1-((2,4-Dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009): This compound is a derivative with enhanced antibacterial properties.

1-Phenoxy-3-aminopropan-2-ol: A closely related compound with similar chemical properties.

Uniqueness: 1-Amino-3-phenoxypropan-2-ol stands out due to its balanced chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its effectiveness in disrupting bacterial membranes make it a valuable compound in both research and industrial contexts.

Activité Biologique

1-Amino-3-phenoxypropan-2-ol (CAS No. 133522-14-0) is a synthetic compound with significant biological activity, particularly in the field of antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its chiral configuration and functional groups, which include an amino group, a phenoxy group, and a hydroxyl group attached to a propane backbone. The molecular formula is , and it has a molecular weight of approximately 169.21 g/mol. The specific stereochemistry at the chiral center plays a crucial role in its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the phenoxy group engages in hydrophobic interactions. These interactions may modulate enzyme activity and receptor binding, influencing signaling pathways such as those involving cyclic adenosine monophosphate (cAMP) and other secondary messengers .

Target Interactions

This compound has been shown to target bacterial cell membranes, causing membrane damage that leads to cell death. This property is particularly relevant in combating antibiotic-resistant bacteria such as Pseudomonas aeruginosa, where it has demonstrated efficacy against persister cells that are typically tolerant to conventional antibiotics .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In particular, studies have highlighted its effectiveness in reducing the persister fraction of Pseudomonas aeruginosa by over 7,200-fold when used in combination with the antibiotic ofloxacin . This reduction is critical as persister cells contribute to chronic infections and treatment failures.

Case Studies

A notable study by Liebens et al. (2017) identified this compound as part of a novel compound series effective against persisters of Pseudomonas aeruginosa. The compound was shown to directly kill these antibiotic-tolerant cells without causing significant damage to erythrocytes, indicating a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the this compound structure influence its biological activity. For instance, variations in the side chains have been explored to enhance antibacterial potency while minimizing cytotoxicity .

| Compound Variant | Activity Against Persisters | Mechanism of Action |

|---|---|---|

| SPI009 | Significant reduction (7,200-fold) | Membrane damage |

| SPI023 | Minimal activity | Inactive analog |

Additional Research Findings

Further investigations have revealed that this compound may also play a role in modulating enzymatic activity related to various cellular pathways. For example, it has been implicated in inhibiting CARM1 (coactivator-associated arginine methyltransferase 1), which is involved in gene expression regulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Amino-3-phenoxypropan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or epoxide ring-opening reactions. For example, reacting epichlorohydrin derivatives with phenoxy groups and amines under basic conditions (e.g., K₂CO₃) can yield the target compound. Optimization includes controlling temperature (40–60°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios to minimize side products like diastereomers or over-alkylation . Evidence from similar amino-propanol syntheses suggests using chiral catalysts (e.g., (S)-BINOL) to enhance enantiomeric purity .

Q. How can researchers characterize the purity and enantiomeric excess (e.e.) of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers. Retention times and peak areas quantify e.e. .

- Polarimetry : Measure optical rotation at 589 nm; compare observed values to literature data for pure enantiomers.

- LC-MS/MS : For trace impurities, employ methods validated for aminopropanol derivatives, as described in pharmacokinetic studies .

- NMR : ¹H/¹³C NMR can confirm structural integrity, with splitting patterns indicating stereochemical configuration .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability is influenced by functional group proximity (amine, hydroxyl, ether). Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Stabilize with desiccants (e.g., silica gel) to mitigate hygroscopic decomposition. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. What strategies are effective in resolving racemic mixtures of this compound to obtain enantiomerically pure samples?

- Methodological Answer :

- Diastereomeric Salt Formation : React the racemate with chiral acids (e.g., L-tartaric acid) in ethanol; fractional crystallization isolates enantiomers .

- Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralcel OD-H) for large-scale separation .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively acetylate one enantiomer, followed by separation .

Q. How does the substitution pattern on the phenyl ring influence the biological activity of this compound derivatives?

- Methodological Answer : Substituents like fluorine (electron-withdrawing) or methyl (electron-donating) alter receptor binding. For example:

- Fluorophenyl Derivatives : Enhance metabolic stability and bioavailability due to reduced CYP450 interaction .

- Methoxyphenoxy Derivatives : Improve adrenergic receptor affinity, as seen in adrenolytic activity studies .

- Data Table :

| Substituent | Biological Activity (IC₅₀) | Receptor Target |

|---|---|---|

| 4-Fluorophenyl | 12 nM (β₁-adrenergic) | Cardiovascular |

| 3,4-Dimethylphenyl | 45 nM (5-HT₂A) | CNS |

| Unsubstituted | >100 nM | Low selectivity |

Q. What advanced analytical techniques are suitable for studying metabolic pathways of this compound in pharmacokinetic research?

- Methodological Answer :

- In Vivo LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylated or glucuronidated derivatives) in plasma. Use transitions like m/z 210 → 152 for quantification .

- Microsomal Incubations : Human liver microsomes with NADPH identify phase I metabolites; UPLC-QTOF-MS assigns structures via accurate mass .

- Stable Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic fate in tissues .

Q. Contradictions and Validation

- Stereochemical Stability : reports >99% e.e. under inert storage, while highlights instability in aminochloropropane analogs. Researchers must validate storage protocols empirically.

- Biological Activity : Fluorophenyl derivatives () show higher potency than methyl-substituted analogs ( ), emphasizing substituent-driven design.

Propriétés

IUPAC Name |

1-amino-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEHWMUIAKALDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962749 | |

| Record name | 1-Amino-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4287-19-8 | |

| Record name | 2-Propanol, 1-amino-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004287198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.